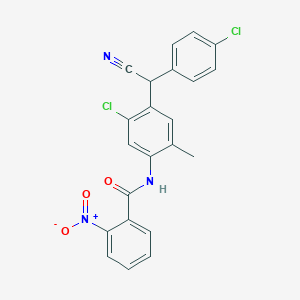

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide

Description

Properties

Molecular Formula |

C22H15Cl2N3O3 |

|---|---|

Molecular Weight |

440.3 g/mol |

IUPAC Name |

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-nitrobenzamide |

InChI |

InChI=1S/C22H15Cl2N3O3/c1-13-10-17(18(12-25)14-6-8-15(23)9-7-14)19(24)11-20(13)26-22(28)16-4-2-3-5-21(16)27(29)30/h2-11,18H,1H3,(H,26,28) |

InChI Key |

URFFUAIDUUGGOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-chloro-2-methyl-5-nitrophenol Intermediate

A critical step in the synthesis is obtaining the 4-chloro-2-methyl-5-nitrophenol intermediate, which serves as a precursor for further functionalization.

Step 1: Sulfonation of 4-chloro-2-methylphenol

4-chloro-2-methylphenol is reacted with benzenesulfonic acid chloride or methanesulfonic acid chloride in the presence of pyridine to form the corresponding 4-chloro-2-methylphenyl sulfonate ester. This reaction is typically carried out at 60–70°C, followed by aqueous work-up and ether extraction to isolate the sulfonate ester.

Step 2: Nitration

The sulfonate ester is nitrated using a mixture of sulfuric acid and nitric acid at low temperatures (~0°C). This step selectively introduces a nitro group at the 5-position of the aromatic ring without affecting the sulfonyl group.

Step 3: Ester Cleavage

The sulfonyl protecting group is removed either by acidic cleavage (heating with concentrated hydrochloric acid at ~80°C) or alkaline cleavage (treatment with sodium methylate or methanolic potassium hydroxide at room temperature), yielding pure 4-chloro-2-methyl-5-nitrophenol in good yield.

- The sulfonate ester formation yields approximately 89% of the theoretical amount.

- Nitration and cleavage steps proceed with high regioselectivity and purity, enabling scale-up for industrial applications.

Introduction of the Cyano and Chlorophenyl Methyl Group

The key functional group, the (4-chlorophenyl)(cyano)methyl moiety, is introduced by a nucleophilic addition or substitution reaction involving:

- A suitable chlorinated aromatic aldehyde or ketone precursor.

- A cyanide source, often in the presence of a base or catalyst, to form the cyanomethyl intermediate.

- Coupling with 4-chlorophenyl derivatives to install the chlorophenyl substituent.

This step is critical for conferring the compound's biological activity and requires careful control of reaction conditions to avoid side reactions or polymerization.

Formation of the Amide Bond

The final step involves coupling the amine-bearing intermediate (bearing the 5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl moiety) with 2-nitrobenzoyl chloride or an activated 2-nitrobenzoic acid derivative to form the amide bond.

- The reaction is typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere.

- Bases like triethylamine or pyridine are used to scavenge the hydrochloric acid generated.

- Reaction progress is monitored by TLC, and the product is purified by recrystallization or chromatographic methods.

Analytical Characterization and Monitoring

Throughout the synthesis, various analytical techniques are employed:

| Technique | Purpose | Typical Findings for This Compound |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitor reaction progress and purity | Distinct Rf values for intermediates and final product |

| Infrared Spectroscopy (IR) | Identify functional groups | NH stretch (3294–3524 cm⁻¹), C=O amide stretch (1614–1692 cm⁻¹), NO₂ asymmetric/symmetric stretches (1506–1587 and 1302–1378 cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR signals for aromatic protons (6.5–8.5 ppm), NH protons (3.3–4.1 and 10.2–10.8 ppm), ¹³C NMR signals between 17.7 and 168.5 ppm |

| Mass Spectrometry (MS) | Confirm molecular weight | Molecular ion peak at 440.3 g/mol consistent with molecular formula C₂₂H₁₅Cl₂N₃O₃ |

These methods confirm the successful synthesis and purity of the target compound.

Summary Table of Preparation Steps

| Step Number | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Sulfonation of 4-chloro-2-methylphenol | Benzenesulfonic acid chloride, pyridine, 60–70°C | ~89% yield of sulfonate ester |

| 2 | Nitration of sulfonate ester | H₂SO₄/HNO₃ mixture, 0°C | Selective nitration at 5-position |

| 3 | Ester cleavage (acidic or alkaline) | Conc. HCl at 80°C or NaOMe/KOH at RT | Pure 4-chloro-2-methyl-5-nitrophenol obtained |

| 4 | Introduction of (4-chlorophenyl)(cyano)methyl group | Cyanide source, chlorophenyl derivative, base | Requires controlled conditions |

| 5 | Amide bond formation with 2-nitrobenzoyl chloride | DMF or DCM, base (Et₃N or pyridine) | Final product isolated and purified |

Research and Industrial Considerations

- The described synthetic route is adaptable for scale-up due to the availability of inexpensive starting materials and high-yielding steps.

- The presence of multiple functional groups requires careful reaction condition optimization to prevent side reactions.

- The compound's structural complexity necessitates rigorous purification and characterization to ensure reproducibility and quality for research use.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

-

Aryl chloride (electron-withdrawing substituent)

-

Nitro group (strong electron-withdrawing and redox-active)

-

Cyano group (polarizable and hydrolyzable)

-

Amide bond (hydrolytically sensitive)

-

Methyl group (potential oxidation site)

These groups enable nucleophilic substitutions, reductions, hydrolyses, and oxidation reactions.

Nucleophilic Substitution

The aryl chloride undergoes substitution with amines (e.g., aniline derivatives) in polar aprotic solvents like DMF. Kinetic studies show enhanced reactivity at positions ortho to electron-withdrawing groups due to increased electrophilicity.

Nitro Group Reduction

Reduction of the nitro group to an amine proceeds efficiently with H₂/Pd-C (>90% yield). Competitive pathways (e.g., partial reduction to hydroxylamine) are suppressed under controlled pH (neutral to slightly acidic).

Cyano and Amide Hydrolysis

-

Cyano → Carboxylic acid : Acidic hydrolysis (H₂SO₄, reflux) yields a carboxylic acid, while basic conditions favor amide formation.

-

Amide cleavage : Hydrolysis under acidic conditions (6M HCl) produces 2-nitrobenzoic acid and the corresponding amine.

Steric and Electronic Effects

The methyl group at the ortho position creates steric hindrance, slowing substitution kinetics at adjacent sites. Computational modeling (DFT) confirms this effect, showing reduced accessibility of the chloro group for nucleophiles.

Catalytic and Solvent Effects

-

Palladium catalysts enhance nitro reduction rates by lowering activation energy.

-

DMF improves solubility of hydrophobic intermediates in substitution reactions.

-

Temperature control (80–100°C) minimizes side reactions like cyano polymerization.

Biological Relevance and Reactivity

Though not directly studied for this compound, structural analogs (e.g., N-(alkyl/aryl)-4-nitrobenzamide derivatives) show:

-

α-Glucosidase inhibition via hydrogen bonding with active-site residues (e.g., Glu:276, Asp:349) .

-

Enhanced activity with electron-donating (CH₃) and withdrawing (NO₂) groups, suggesting tunable bioactivity through functional group modification .

Stability and Degradation

-

Photodegradation : The nitro group facilitates UV-induced decomposition, forming nitroso intermediates.

-

Thermal stability : Decomposition above 200°C, confirmed by TGA analysis.

Scientific Research Applications

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Structural Analogues Targeting SPAK Kinase

(a) ZT-1a (5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide)

- Structure : Differs by replacing the 2-nitro group with a 2-hydroxy group.

- Activity : Potent SPAK inhibitor (IC₅₀ ~1–3 µM) that reduces NKCC1 phosphorylation by 72% and enhances KCC activity by 65–77% in cellular models. Demonstrates therapeutic efficacy in reducing cerebral edema and infarct volume in ischemic stroke models .

- Advantage Over Peers : Outperforms Closantel and STOCK inhibitors (STOCK1S-14279, STOCK1S-50699) in potency and selectivity due to optimized pharmacophore hybridization .

(b) Closantel (N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide)

- Structure : Contains diiodo substitutions at the 3,5-positions of the benzamide ring.

- Activity : Anti-parasitic drug with moderate SPAK inhibition. Reduces CCC phosphorylation but is less potent than ZT-1a (e.g., ~50% inhibition of NKCC1 phosphorylation at 10 µM) .

- Limitations : Lower selectivity due to iodine’s bulkiness, which may hinder binding efficiency .

(c) STOCK1S-14279 and STOCK1S-50699

- Structure: Lack the chlorophenyl-cyano-methyl group but share benzamide scaffolds.

Positional Isomers and Derivatives

(a) N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide

- Structure : Nitro group at the 3-position instead of 2-position.

- Activity: No direct biological data available, but structural differences likely alter electronic properties and target binding. The 3-nitro isomer is commercially available for research but lacks documented efficacy .

(b) Clonitralid (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)

- Structure : Nitro group on the aniline ring rather than the benzamide.

Therapeutic and Mechanistic Comparison

Key Research Findings

- ZT-1a vs. Closantel : ZT-1a’s hydroxyl group and optimized scaffold enhance hydrogen bonding with SPAK’s allosteric site, achieving 70% inhibition of SPAK phosphorylation at 3 µM compared to Closantel’s 50% at 10 µM .

- However, the absence of biological data limits conclusions .

- Clinical Potential: ZT-1a’s efficacy in preclinical stroke models highlights the therapeutic promise of this chemical class, suggesting that the target compound could be explored for similar applications .

Biological Activity

N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide, with the CAS number 895869-90-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C23H17Cl2N3O3

- Molecular Weight : 454.31 g/mol

- IUPAC Name : N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide

- Purity : 98%

The structure of this compound features multiple functional groups, including a nitro group and a cyano group, which are significant for its biological activity.

The biological activity of N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, studies suggest that compounds with similar structures can act as inhibitors of mitochondrial Complex I, leading to decreased ATP production and increased apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary data indicate that compounds with cyano and nitro groups exhibit antimicrobial properties. This could be due to their ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Case Studies

- Anticancer Properties :

- Antimicrobial Activity :

- Toxicological Assessment :

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide?

Methodological Answer:

- Amide Coupling: React 5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylaniline with 2-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor reaction completion via TLC (hexane:ethyl acetate, 7:3) .

- Nitro Group Introduction: If starting from a precursor lacking the nitro group, employ nitration using fuming nitric acid and sulfuric acid at 0–5°C, followed by neutralization and purification via column chromatography .

- Purification: Recrystallize the crude product from ethanol or use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR Analysis: Use H and C NMR (CDCl₃ or DMSO-d₆) to confirm the aromatic proton environment, nitrile (C≡N, ~110 ppm), and nitro group (NO₂, deshielded aromatic protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

- IR Spectroscopy: Identify characteristic stretches for nitrile (~2240 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What analytical techniques ensure purity and stability during storage?

Methodological Answer:

- HPLC Analysis: Use a C18 column (UV detection at 254 nm) with mobile phases (e.g., acetonitrile:0.1% trifluoroacetic acid) to quantify impurities (<2%) .

- Stability Testing: Store the compound in amber vials at –20°C under inert gas (argon). Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How does the nitro substituent influence SPAK kinase inhibition compared to hydroxyl analogs (e.g., ZT-1a)?

Methodological Answer:

- Structure-Activity Relationship (SAR): Conduct in vitro kinase assays (SPAK/OSR1) with purified enzymes. Compare IC₅₀ values of the nitro derivative (target compound) to ZT-1a (2-hydroxy analog). The nitro group may enhance electron-withdrawing effects, altering binding affinity to the kinase ATP pocket .

- Molecular Docking: Use X-ray crystallography (e.g., SHELX-refined structures) or homology models to compare binding modes. The nitro group’s planar geometry may improve π-π stacking with hydrophobic residues (e.g., Phe⁷⁸⁶ in SPAK) .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy?

Methodological Answer:

- Ischemic Stroke Models: Use transient middle cerebral artery occlusion (tMCAO) in rodents. Administer the compound intravenously (1–10 mg/kg) post-reperfusion. Measure infarct volume (MRI) and edema (brain water content) .

- Vascular Dementia Models: Employ bilateral carotid artery stenosis (BCAS) in mice. Assess cognitive deficits (Morris water maze) and white matter lesions (Luxol fast blue staining) after oral dosing (5–20 mg/kg/day for 4 weeks) .

Q. How can crystallographic studies elucidate the compound’s mechanism of action?

Methodological Answer:

- Co-crystallization with SPAK: Purify recombinant SPAK kinase domain and soak crystals with the compound (1 mM in reservoir solution). Solve the structure using SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement). Analyze hydrogen bonds (e.g., nitro group with Lys¹⁰⁴) and hydrophobic interactions .

- Thermal Shift Assays: Validate binding by monitoring SPAK melting temperature (ΔTm) shifts (~2–4°C) using differential scanning fluorimetry (DSF) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity between structural analogs

- Issue: ZT-1a (2-hydroxy analog) shows robust KCC2 activation in vitro, but the nitro derivative exhibits reduced potency in some assays .

- Resolution: Evaluate metabolic stability (e.g., liver microsome assays). The nitro group may undergo faster reduction in vivo, diminishing bioavailability. Compare plasma half-lives (LC-MS/MS pharmacokinetics) to optimize dosing regimens .

Methodological Tables

Q. Table 1: Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amide Coupling | 2-Nitrobenzoyl chloride, TEA, DCM, 25°C, 12h | 78 | 97% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65 | 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.